

# Synthesis of Cyclobutanones via Dichloroketene [2+2] Cycloaddition: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dichloroketene	
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This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanones through the [2+2] cycloaddition of in situ generated **dichloroketene** with various alkenes. This powerful transformation offers a direct route to functionalized fourmembered rings, which are valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.

## Introduction

The [2+2] cycloaddition of **dichloroketene** to an alkene is a highly efficient and widely used method for constructing the cyclobutanone framework. **Dichloroketene** (Cl<sub>2</sub>C=C=O) is a highly reactive and electrophilic ketene that is not stable enough to be isolated.[1] Therefore, it is generated in situ from stable precursors in the presence of a ketenophile (an alkene). The subsequent cycloaddition reaction is typically concerted and proceeds readily with a variety of electron-rich and unactivated olefins.[1]

Two primary methods are employed for the generation of **dichloroketene**:

 Dehydrochlorination of Dichloroacetyl Chloride: This method utilizes a tertiary amine base, most commonly triethylamine (Et₃N), to eliminate hydrogen chloride from dichloroacetyl chloride.[1]



 Dehalogenation of Trichloroacetyl Chloride: This method involves the reductive dechlorination of trichloroacetyl chloride using activated zinc, often as a zinc-copper couple.
[2]

The choice of method can influence reaction yield and compatibility with certain substrates. The zinc-based method is often considered superior for reactions with alkynes.[2] The resulting  $\alpha$ , $\alpha$ -dichlorocyclobutanones are versatile synthetic intermediates that can be further transformed, for example, by reductive dechlorination to afford the parent cyclobutanone.

### **Reaction Mechanism and Workflow**

The overall process involves the in situ generation of **dichloroketene** followed by its immediate reaction with an alkene substrate in a concerted [2+2] cycloaddition.



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## References

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